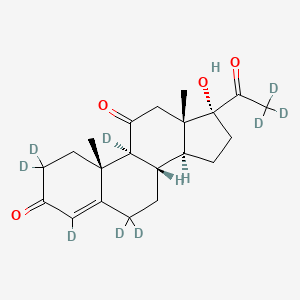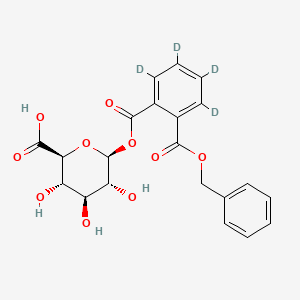
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is a deuterium-labeled derivative of Monobenzyl Phthalate. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic profiling. The compound has a molecular formula of C21H16D4O10 and a molecular weight of 436.4 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide typically involves the glucuronidation of Monobenzyl Phthalate (phenyl-d4). This process can be achieved through enzymatic or chemical methods. In the enzymatic method, UDP-glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Monobenzyl Phthalate (phenyl-d4). The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the isotopic purity and chemical integrity of the final product .
化学反应分析
Types of Reactions
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalates.
科学研究应用
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in tracing metabolic pathways and identifying metabolites.
Environmental Studies: Used to track the fate and transport of phthalates in the environment.
Toxicology: Assists in understanding the toxicological effects of phthalates on biological systems.
作用机制
The mechanism of action of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its metabolism and interaction with various molecular targets. The compound is metabolized by glucuronidation, a process that enhances its solubility and facilitates excretion. It interacts with enzymes such as UDP-glucuronosyltransferases, which play a crucial role in its biotransformation .
相似化合物的比较
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide can be compared with other similar compounds such as:
Monobenzyl Phthalate: The non-deuterated form, which lacks the isotopic labeling.
Monobutyl Phthalate: Another phthalate metabolite with different alkyl groups.
Diethylhexyl Phthalate: A widely used plasticizer with different metabolic pathways.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic processes.
属性
分子式 |
C21H20O10 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1/i4D,5D,8D,9D |
InChI 键 |
XRYVIGQHAGBRFV-BVYWXJJCSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
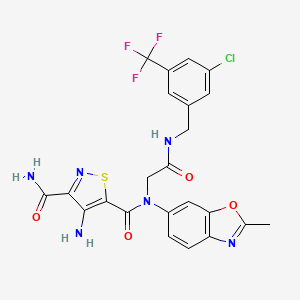
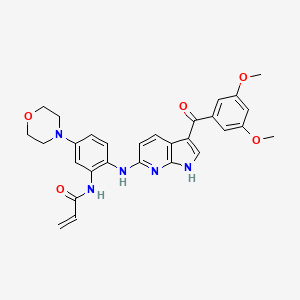
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
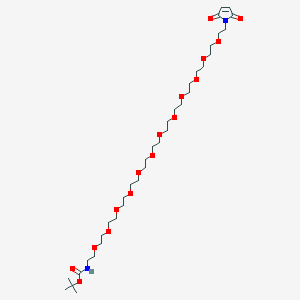
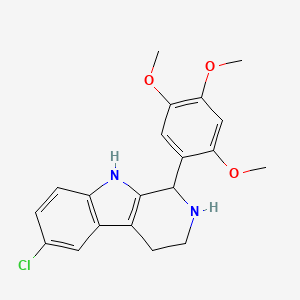
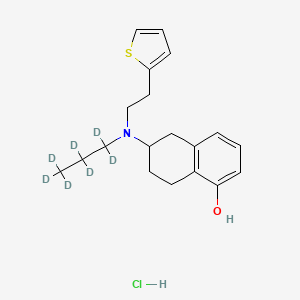
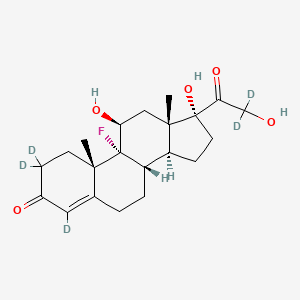
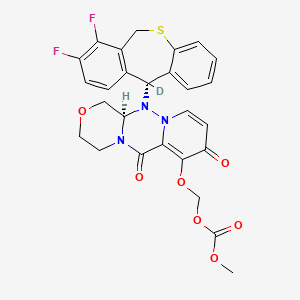
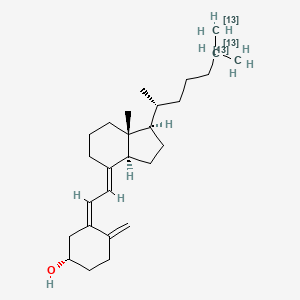
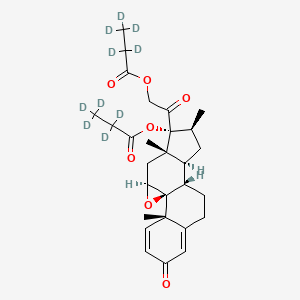
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
